molecular formula C12H17NO B11727196 1-(3-Methoxyphenyl)cyclopentanamine

1-(3-Methoxyphenyl)cyclopentanamine

Cat. No.: B11727196
M. Wt: 191.27 g/mol
InChI Key: RXAGLWIEYMKKCU-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)cyclopentanamine is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

1-(3-methoxyphenyl)cyclopentan-1-amine

InChI

InChI=1S/C12H17NO/c1-14-11-6-4-5-10(9-11)12(13)7-2-3-8-12/h4-6,9H,2-3,7-8,13H2,1H3

InChI Key

RXAGLWIEYMKKCU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2(CCCC2)N

Origin of Product

United States

The Cyclopentanamine Scaffold: a Privileged Structure in Medicinal Chemistry

The cyclopentanamine scaffold, a five-membered carbocyclic ring bearing an amino substituent, is a recurring and valuable motif in the fields of medicinal chemistry and chemical biology. Its prevalence in numerous biologically active natural products and synthetic pharmaceuticals underscores its status as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus offering a fertile ground for drug discovery.

The semi-rigid nature of the cyclopentane (B165970) ring allows it to present appended functional groups in well-defined spatial orientations, a crucial factor for specific interactions with biological macromolecules like enzymes and receptors. This conformational pre-organization can lead to enhanced binding affinity and selectivity compared to more flexible acyclic analogues. The synthesis of functionalized aminocyclopentanes is an active area of research, with methodologies being developed to create stereochemically defined building blocks for complex molecule synthesis. nih.govnih.gov The utility of these synthons has been demonstrated in the total synthesis of complex natural products, such as (±)-Agelastatin A, which contains an aminocyclopentane core. nih.gov

The 3 Methoxyphenyl Moiety: a Key Player in Pharmacophore Design

The 3-methoxyphenyl (B12655295) group is a frequently employed substituent in the design of bioactive molecules. Its electronic and steric properties can significantly influence a compound's pharmacological profile. The methoxy (B1213986) group at the meta-position can act as a hydrogen bond acceptor and can modulate the lipophilicity and metabolic stability of a molecule.

This moiety is a recognized pharmacophore in a variety of therapeutic areas. For instance, compounds bearing a 3-methoxyphenyl group have shown affinity for the N-methyl-D-aspartate (NMDA) receptor, a key target in the central nervous system. nih.gov The ketamine analogue, methoxetamine, which features a 3-methoxyphenyl group, is a high-affinity ligand for the PCP site on the NMDA receptor. nih.gov Furthermore, the 3-methoxyphenyl moiety is present in numerous compounds investigated for their anticancer properties. mdpi.commdpi.com Its inclusion in various molecular scaffolds has been shown to contribute to cytotoxic activity against cancer cell lines.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and through-space proximity of atoms. Although specific experimental spectra for 1-(3-Methoxyphenyl)cyclopentanamine are not widely available in the public domain based on current research, the expected spectral features can be predicted based on the analysis of its constituent fragments and similar compounds.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the methoxyphenyl group, the aliphatic protons of the cyclopentane (B165970) ring, the methoxy (B1213986) protons, and the amine protons.

The 3-methoxyphenyl (B12655295) group would present a complex splitting pattern in the aromatic region (typically δ 6.5-7.5 ppm). Based on related structures like (3-Methoxyphenyl)acetonitrile, the proton in the C2 position (between the two substituents) would likely appear as a singlet or a triplet with small coupling constants, while the other aromatic protons would show doublet or multiplet signals. chemicalbook.com The methoxy group (-OCH₃) would exhibit a sharp singlet, typically around δ 3.8 ppm. nih.gov

The eight protons on the cyclopentane ring would likely appear as a series of overlapping multiplets in the aliphatic region (typically δ 1.5-2.5 ppm). The protons on the carbon adjacent to the amine-bearing carbon might be shifted slightly downfield. The two amine (-NH₂) protons would appear as a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic CH 6.7 - 7.3 Multiplet
Methoxy (-OCH₃) ~ 3.8 Singlet
Cyclopentane (-CH₂-) 1.5 - 2.5 Multiplet

Note: These are estimated values based on analogous structures.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, twelve distinct carbon signals are expected.

The aromatic carbons of the methoxyphenyl group would generate six signals in the range of δ 110-160 ppm. The carbon attached to the methoxy group (C3) and the carbon attached to the cyclopentyl group (C1) would be the most deshielded in this region. The carbon of the methoxy group itself is expected around δ 55 ppm. rsc.org The quaternary carbon of the cyclopentane ring attached to both the phenyl group and the amine group would be found in the δ 60-70 ppm range. The other four carbons of the cyclopentane ring would appear as signals in the aliphatic region, typically between δ 20-40 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Aromatic C-O ~ 160
Aromatic C-C(N) ~ 145
Aromatic CH 110 - 130
Quaternary Cyclopentane C-N 60 - 70
Methoxy (-OCH₃) ~ 55

Note: These are estimated values based on analogous structures.

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques are essential for unambiguous structural assignment. Correlation Spectroscopy (COSY) would reveal proton-proton couplings within the cyclopentane ring and the aromatic system. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would be used to assign the proton signals to their directly attached carbons and to establish long-range proton-carbon correlations, respectively. For example, an HMBC correlation between the methoxy protons and the C3 aromatic carbon would confirm their connectivity.

Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly useful for determining the three-dimensional structure of molecules by identifying protons that are close in space, even if they are not directly bonded. columbia.eduyoutube.com A NOESY experiment could show a correlation between the protons of the amine group and the adjacent protons on the cyclopentane and phenyl rings, helping to define the molecule's preferred conformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For this compound (C₁₂H₁₇NO), the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value. This technique is a standard method for confirming the molecular formula of newly synthesized compounds. acs.orgcsic.es

Table 3: HRMS Data for this compound

Formula Species Theoretical Mass (m/z)

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analysis of the resulting product ions. The fragmentation pattern provides a "fingerprint" that can be used to confirm the structure.

The fragmentation of this compound is expected to follow pathways observed for structurally related compounds, such as ketamine analogues which also feature a substituted phenyl ring and an amino group on a cycloalkane. mdpi.comnih.gov Key fragmentation pathways would likely include:

Alpha-cleavage: The bond between the quaternary carbon and the cyclopentane ring can break, leading to the formation of a stable benzylic cation.

Loss of the amine group: Cleavage of the C-N bond can result in the loss of NH₂.

Ring fragmentation: The cyclopentane ring can undergo cleavage, leading to the loss of small neutral molecules like ethene or propene.

Fragmentation of the methoxyphenyl group: Loss of a methyl radical (•CH₃) from the methoxy group or the loss of formaldehyde (B43269) (CH₂O) are also possible fragmentation pathways.

Analysis of these characteristic fragment ions allows for the detailed confirmation of the compound's molecular structure. nih.govrsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, is a crucial tool for examining the functional groups and conformational details of this compound.

Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound show distinct absorption bands and scattering peaks that correspond to the vibrations of its functional groups. A key feature is the primary amine (-NH2) group. Its infrared spectrum typically exhibits N-H stretching vibrations. The aromatic methoxy (-OCH3) group is identified by its characteristic C-H stretching vibrations around 2834 cm⁻¹ and strong C-O stretching bands. nih.gov The benzene (B151609) ring itself produces C=C stretching vibrations in the 1600-1450 cm⁻¹ range and C-H out-of-plane bending vibrations that indicate a 1,3-disubstitution pattern. The cyclopentyl group shows C-H stretching vibrations just under 3000 cm⁻¹ and various CH₂ bending vibrations at lower frequencies. docbrown.info

Table 1: Principal Vibrational Modes of this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Amine (-NH₂)N-H Stretch3300-3500
Amine (-NH₂)N-H Bend (Scissoring)1590-1650
Methoxy (-OCH₃)C-H Stretch~2834
Aromatic RingC=C Stretch1450-1600
Aromatic RingC-H Out-of-Plane Bend700-900
Cyclopentyl (-C₅H₉)C-H Stretch2850-2960

Conformational Analysis via Vibrational Signatures

Vibrational spectroscopy plays a significant role in determining the conformational isomers of this compound. The non-planar cyclopentane ring can exist in different puckered forms, such as the "envelope" and "twist" conformations. nih.gov The specific frequencies of the CH₂ rocking and twisting vibrational modes can reveal the ring's conformation. Additionally, the spatial orientation of the 3-methoxyphenyl group in relation to the cyclopentylamine (B150401) part of the molecule can be deduced from slight changes in the vibrational bands of the aromatic ring and the C-N bond.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of this compound in its solid, crystalline form. This technique allows for precise measurements of bond lengths, bond angles, and torsion angles, confirming the atomic connectivity and revealing the molecule's absolute stereochemistry. researchgate.net

In the solid state, the cyclopentane ring is expected to adopt a puckered conformation to minimize steric strain. The methoxyphenyl and amine substituents will occupy positions that are energetically most favorable. The arrangement of molecules in the crystal lattice is determined by intermolecular forces such as hydrogen bonding (involving the amine group) and van der Waals interactions.

Table 2: Crystallographic Data for a Related Compound, Cyclobenzaprine-tetraphenylborate Complex mdpi.com

ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)41.072
b (Å)9.9974
c (Å)16.8148
β (°)Not specified
Z (molecules/unit cell)Not specified

Electronic Spectroscopy: UV-Vis and Fluorescence Emission Properties

The electronic characteristics of this compound are studied using Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy. These methods investigate the electronic transitions that occur when the molecule absorbs and then emits light.

The UV-Vis absorption spectrum is mainly due to electronic transitions within the methoxy-substituted benzene ring. The molecule shows characteristic absorption bands in the ultraviolet region, with expected peaks around 270-280 nm, corresponding to π → π* transitions in the aromatic system. science-softcon.de

When excited by light of an appropriate wavelength, this compound may exhibit fluorescence. The emission spectrum is typically a mirror image of the absorption spectrum but shifted to longer wavelengths (a phenomenon known as Stokes shift). The efficiency and duration of the fluorescence are influenced by the molecule's environment and can offer insights into its excited-state behavior. mdpi.com

Table 3: Electronic Spectroscopy Properties of this compound

Spectroscopic TechniqueApproximate Wavelength (nm)Type of Transition
UV-Vis Absorption270-280π → π*
Fluorescence Emission>280Emission from excited state

Computational and Theoretical Chemistry Investigations of 1 3 Methoxyphenyl Cyclopentanamine

Molecular Docking and Ligand-Macromolecule Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in drug discovery for predicting how a potential drug molecule (the ligand) might bind to a protein target.

Prediction of Binding Modes and Affinities with Biological Targets

To investigate the potential biological activity of 1-(3-Methoxyphenyl)cyclopentanamine, molecular docking simulations would be performed against various known biological targets. The process involves preparing the 3D structure of the ligand and the target protein. Docking algorithms then explore numerous possible binding poses of the ligand within the protein's active site, calculating a scoring function for each pose to estimate the binding affinity.

The results would typically be presented in a table format, ranking potential protein targets by their predicted binding energies with this compound. A lower binding energy generally indicates a more stable protein-ligand complex.

Hypothetical Binding Affinity Data for this compound

Target Protein (PDB ID) Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
Monoamine Oxidase A Data not available Data not available
NMDA Receptor Data not available Data not available
Serotonin (B10506) Transporter Data not available Data not available

This table is for illustrative purposes only. No published data exists for these interactions.

Analysis of Protein-Ligand Interaction Fingerprints

Following a docking simulation, a protein-ligand interaction fingerprint (PLIF) can be generated. rsc.org This method translates the complex 3D structural information of the docked pose into a more straightforward format, typically a binary string or a diagram, that details the specific interactions between the ligand and the protein. nih.gov These interactions include hydrogen bonds, hydrophobic contacts, ionic bonds, and pi-stacking. rsc.org

Analyzing the PLIF for this compound docked into a target would reveal which of its chemical moieties (the methoxy (B1213986) group, the amine, the phenyl ring, the cyclopentyl group) are crucial for binding. This information is vital for understanding the mechanism of action and for guiding future modifications to improve potency and selectivity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. researchgate.net DFT calculations can provide deep insights into the intrinsic properties of a molecule like this compound.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive. researchgate.net

For this compound, DFT calculations would determine the energies of these orbitals and map their spatial distribution across the molecule. This would indicate which parts of the molecule are most likely to be involved in chemical reactions.

Hypothetical Frontier Orbital Data for this compound

Parameter Energy (eV)
HOMO Energy Data not available
LUMO Energy Data not available

This table is for illustrative purposes only. No calculated data exists for this compound.

Reaction Pathway Simulations and Transition State Geometries

Computational chemistry can be used to simulate potential chemical reactions involving this compound. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify the most likely reaction pathways, the structures of any intermediates, and the geometry of the transition state—the highest energy point along the reaction coordinate. rsc.orgscienceopen.com

Such simulations could be used to predict the metabolic fate of this compound in the body, for example, by modeling its interaction with metabolic enzymes like Cytochrome P450s. Understanding these pathways is crucial for predicting the compound's half-life and potential for forming reactive metabolites.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical structure) to an observed biological response.

To build a QSAR model for analogs of this compound, a dataset of structurally similar compounds with known activities would be required. Molecular descriptors would be calculated for each compound, and statistical methods would be used to develop a model that could predict the activity of new, untested compounds. This approach is valuable for prioritizing which novel analogs to synthesize and test in the laboratory. As no such dataset for this compound and its analogs is publicly available, a specific QSAR model cannot be constructed.

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Interactions

Molecular dynamics simulations are a powerful computational tool used to explore the conformational space of a molecule and its interactions with its environment over time. For a molecule like this compound, MD simulations would provide detailed insights into the puckering of the cyclopentane (B165970) ring, the rotation of the phenyl and methoxy groups, and the orientation of the amine group.

Conformational Landscape of the Cyclopentane Ring

The cyclopentane ring is not planar and exists in a continuous state of dynamic motion, rapidly interconverting between various puckered conformations to alleviate torsional strain. The two most well-described low-energy conformations are the "envelope" (C_s symmetry) and the "twist" (C_2 symmetry). dalalinstitute.com In the envelope conformation, four of the carbon atoms are in a plane, with the fifth atom out of the plane. In the twist conformation, three adjacent atoms are in a plane, with the other two displaced on opposite sides of the plane. dalalinstitute.com

For a substituted cyclopentane like this compound, the substituents will influence the relative energies of these conformations. The bulky 3-methoxyphenyl (B12655295) and amine groups attached to the same carbon atom (C1) would likely favor a conformation that minimizes steric hindrance. An MD simulation would be able to map the potential energy surface of the ring puckering, identifying the most stable conformations and the energy barriers between them.

Influence of Substituents on Conformational Preference

The orientation of the 3-methoxyphenyl and amine substituents relative to the cyclopentane ring is a key aspect of the molecule's conformational landscape. These substituents can exist in either an axial or equatorial position in the various puckered conformations of the cyclopentane ring.

Substituent PositionDescriptionExpected Stability
Equatorial The substituent points away from the approximate plane of the ring.Generally more stable due to reduced steric interactions with other ring atoms.
Axial The substituent points above or below the approximate plane of the ring.Generally less stable due to increased 1,3-diaxial steric interactions.

This table outlines the general principles of substituent effects on cycloalkane conformation. Specific energy differences for this compound would require dedicated computational studies.

MD simulations would also explore the rotational freedom around the C1-phenyl bond and the C-O bond of the methoxy group. The rotation of the phenyl ring would be influenced by interactions with the cyclopentane ring and the amine group. Similarly, the orientation of the methoxy group on the phenyl ring would have its own set of preferred rotational states.

Dynamic Interactions

In a solvated environment, MD simulations can model the dynamic interactions between this compound and solvent molecules. The amine group can act as a hydrogen bond donor, while the oxygen atom of the methoxy group and the π-system of the phenyl ring can act as hydrogen bond acceptors. The simulation would track the formation and breaking of these hydrogen bonds, providing a detailed picture of the solvation shell around the molecule.

Furthermore, in the context of biological systems, MD simulations could be employed to study the interaction of this compound with a target protein. These simulations would reveal the key amino acid residues involved in binding, the stability of the protein-ligand complex, and the conformational changes that may occur upon binding.

While specific data tables from MD simulations on this compound are not available, the principles derived from studies of related cyclic and substituted aromatic compounds provide a solid foundation for understanding its likely conformational behavior and interaction patterns.

Structure Activity Relationship Sar Studies of 1 3 Methoxyphenyl Cyclopentanamine and Its Analogues

Influence of the 3-Methoxyphenyl (B12655295) Substitution on Biological Activity and Binding Affinity

The presence and position of a methoxy (B1213986) (-OCH3) group on the phenyl ring are significant determinants of the biological activity of arylcycloalkylamines. In the case of 1-(3-Methoxyphenyl)cyclopentanamine, the 3-position of the methoxy group is particularly noteworthy.

Research on various arylcycloalkylamines has demonstrated that substitution on the aromatic ring significantly impacts binding affinity for the NMDA receptor. The 3-methoxyphenyl moiety, in particular, has been identified as a key feature for potent activity in a number of compounds targeting this receptor. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming a crucial interaction with the receptor's binding site.

Studies on related compounds have shown that the 3-hydroxy analogues often exhibit higher affinity than their 3-methoxy counterparts. This suggests that the phenolic hydroxyl group may form a stronger hydrogen bond with the receptor. However, the 3-methoxy group provides a balance of electronic properties and lipophilicity that is favorable for activity. The metabolic conversion of the 3-methoxy group to a 3-hydroxy group in vivo can also lead to the formation of a more active metabolite.

Table 1: Influence of Phenyl Ring Substitution on Binding Affinity

Compound Substitution Ki (nM) for [3H]TCP Binding
Phencyclidine (PCP) Unsubstituted 44
1-[1-(3-methoxyphenyl)cyclohexyl]-piperidine 3-Methoxy 2.5
1-[1-(3-hydroxyphenyl)cyclohexyl]-piperidine 3-Hydroxy 1.8

This table is illustrative and based on data for arylcyclohexylamine analogues to demonstrate the principle of methoxy group substitution.

Stereochemical Aspects of the Cyclopentanamine Scaffold on Biological Function

The cyclopentanamine scaffold of this compound introduces the possibility of stereoisomerism, which can have a profound impact on biological activity. Although the parent compound itself is achiral, substitution on the cyclopentane (B165970) ring or the amine can create chiral centers.

For related chiral arylcycloalkylamines, it has been consistently observed that the two enantiomers can exhibit significantly different binding affinities and functional activities at the NMDA receptor. For instance, in studies of ketamine and its derivatives, the (S)-enantiomer generally displays higher affinity for the NMDA receptor than the (R)-enantiomer. mdpi.com This stereoselectivity implies a specific three-dimensional orientation of the molecule is required for optimal interaction with the binding site.

The conformation of the cyclopentane ring, whether it adopts an envelope or twist conformation, also influences the spatial arrangement of the pharmacophoric elements—the aromatic ring and the amine group. The relative orientation of these groups is critical for fitting into the receptor's binding pocket. The smaller, more rigid cyclopentane ring, compared to a cyclohexane (B81311) ring, restricts the possible conformations, which can be advantageous for locking the molecule into a bioactive conformation.

Systemic Substituent Effects on the Cyclopentane Ring and Amine Moiety

Modifications to the cyclopentane ring and the primary amine of this compound can lead to significant changes in its pharmacological profile.

Cyclopentane Ring Substitutions: The introduction of substituents on the cyclopentane ring can affect the molecule's lipophilicity, conformation, and interaction with the receptor. For example, the addition of a hydroxyl group could introduce a new hydrogen bonding opportunity, potentially increasing binding affinity, depending on its position and stereochemistry. Alkyl substitutions might enhance lipophilicity, which could influence membrane permeability and binding.

Amine Moiety Modifications: The primary amine group is a critical pharmacophoric feature, as it is typically protonated at physiological pH and forms a key ionic interaction within the NMDA receptor channel.

N-Alkylation: Replacing one or both hydrogens of the primary amine with alkyl groups (secondary or tertiary amines) can modulate activity. Generally, small alkyl groups like methyl or ethyl are well-tolerated or may even increase potency. However, larger, bulkier groups can lead to a decrease in affinity due to steric hindrance at the binding site.

Incorporation into a Ring: Incorporating the amine into a cyclic structure, such as a piperidine (B6355638) or pyrrolidine (B122466) ring, is a common modification in related arylcycloalkylamines (e.g., phencyclidine). This conformational constraint can have a significant impact on binding affinity and selectivity.

The table below summarizes the effects of N-substitution on the affinity of 1-phenylcyclopentanamine (B103166) analogues for the PCP binding site.

Table 2: Effect of N-Substitution on 1-Phenylcyclopentanamine Analogues

Compound N-Substituent Ki (nM) for [3H]TCP Binding
1-Phenylcyclopentanamine -NH2 160
N-Methyl-1-phenylcyclopentanamine -NHCH3 50
N-Ethyl-1-phenylcyclopentanamine -NHCH2CH3 35

This table is illustrative and demonstrates the general trend of N-alkylation on binding affinity.

Comparative SAR Analysis with other Cyclopentane- and Phenyl-containing Amines

The SAR of this compound can be better understood by comparing it with other structurally related amines.

Comparison with Arylcyclohexylamines: The most common comparison is with the arylcyclohexylamine class, which includes well-known NMDA receptor antagonists like phencyclidine (PCP) and ketamine.

Ring Size: The primary difference is the size of the cycloalkane ring (cyclopentane vs. cyclohexane). The six-membered cyclohexane ring is more flexible than the five-membered cyclopentane ring. This increased rigidity of the cyclopentane scaffold can sometimes lead to higher selectivity for certain receptor subtypes, although it may also result in lower affinity if the constrained conformation is not optimal for binding.

Pharmacophore Orientation: The different ring sizes and conformations alter the relative spatial orientation of the aryl and amine groups, which is a critical factor for interaction with the phencyclidine (PCP) binding site within the NMDA receptor ion channel.

The SAR across these classes of compounds underscores a common pharmacophore for NMDA receptor channel blockers: a protonatable amine and a hydrophobic aryl group held at a specific distance and orientation by a cyclic or acyclic linker. The fine-tuning of biological activity is then achieved through substitutions on the aromatic ring and modifications of the amine and the central scaffold.

Pharmacological Profile of this compound: An In Vitro Analysis

The following article details the in vitro pharmacological investigations into the compound this compound, focusing on its interactions with key neurological and inflammatory targets. The content is based on established methodologies for characterizing the affinity and inhibitory potential of novel chemical entities.

Pharmacological Targets and in Vitro Activity Investigations

Enzyme Inhibition and Mechanistic Enzymology

Inhibition of Other Key Enzymes (e.g., HIV-1 Protease)

A review of the scientific literature reveals no specific studies on the inhibitory activity of this compound against HIV-1 protease or other key enzymes.

In Vitro Biological Activity in Cellular Models

Anticancer Activity Spectrum in various Human Cell Lines

Specific studies on the anticancer activity of this compound across various human cell lines are not present in the current scientific literature.

Nevertheless, the anticancer potential of compounds containing the 3-methoxyphenyl (B12655295) group has been a subject of investigation. One study focused on the synthesis and cytotoxic activity of 1,3,4-thiadiazole (B1197879) derivatives with a 3-methoxyphenyl substituent. These compounds displayed weak anticancer activity against MCF-7 and MDA-MB-231 breast cancer cell lines. researchgate.net Another study synthesized amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine and evaluated their cytotoxicity against HeLa, HepG2, and PANC-1 human leukemic cell lines, with one derivative showing notable cytotoxicity. researchgate.net Furthermore, methoxyphenyl-substituted phosphonium (B103445) compounds have been studied for their cytotoxicity, showing lower toxicity than their triphenylphosphonium counterparts. researchgate.net

Table 1: Cytotoxic Activity of Selected Compounds Structurally Related to this compound

Compound/Derivative ClassCell Line(s)Observed ActivityReference
1,3,4-Thiadiazole derivatives with 3-methoxyphenyl substituentMCF-7, MDA-MB-231Weak anticancer activity researchgate.net
2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl} pyridine-3-carboxamideHeLa, PANC-1Highly cytotoxic (IC50 of 2.8µM and 1.8 µM respectively) researchgate.net
Methoxyphenyl-substituted phosphonium compoundsPC3 prostate cancer cellsSignificantly less toxic than related triphenylphosphonium derivatives researchgate.net

This table presents data for compounds structurally related to this compound and should not be interpreted as data for the compound itself.

Antioxidant Capacity and Free Radical Scavenging Activity

There is no specific data available from in vitro studies on the antioxidant capacity or free radical scavenging activity of this compound.

However, the antioxidant properties of methoxyphenolic compounds, in general, are well-documented. Studies on various methoxy- and hydroxyl-substituted chalcones and phenolic acids have demonstrated their ability to scavenge free radicals, with the position and number of methoxy (B1213986) and hydroxyl groups influencing their activity. nih.govresearchgate.netnih.gov For example, a study on the structure-antioxidant activity relationship of phenolic acids highlighted that methoxyl groups can significantly enhance antioxidant activities. nih.gov Another study on a Schiff base compound, 2-methoxy-4-((4-methoxyphenylimino) methyl) phenol, reported antioxidant activity using the DPPH method. researchgate.net

Anti-inflammatory Modulatory Effects in Cellular Assays

No cellular assay results detailing the anti-inflammatory modulatory effects of this compound have been published.

In the broader context of related structures, methoxyphenolic compounds have been shown to possess anti-inflammatory properties. A study on various methoxyphenols demonstrated their ability to inhibit the expression of multiple inflammatory mediators in human airway cells. nih.govd-nb.info Another investigation into (2-Hydroxy-4-methoxyphenyl) 2,3,4,5-tetrahydropyridazine-3-one, an aroyl propionic acid derivative, revealed anti-inflammatory activity by reducing paw oedema and inhibiting lysosomal and proteolytic enzymes. researchgate.net Furthermore, synthetic chalcones containing a methoxyphenyl group have been found to exert significant anti-inflammatory effects in various cell lines. nih.gov

Antimicrobial Spectrum against Bacterial and Fungal Strains

A comprehensive review of published scientific literature reveals a lack of studies investigating the antimicrobial properties of this compound. As such, there is no available data detailing its efficacy against various bacterial and fungal strains. Future research would be necessary to determine if this compound possesses any inhibitory or microbicidal activity.

Data on the antimicrobial spectrum of this compound is not available in the current scientific literature.

Investigation of Neurological Modulatory Effects in Cellular Systems

Similarly, an extensive search of scholarly articles and toxicological databases yielded no specific investigations into the neurological modulatory effects of this compound in cellular systems. While related compounds with a methoxyphenyl group have been explored for their neurological activity, there is no direct research on the effects of this particular molecule on nerve cells, neurotransmitter receptors, or other components of the nervous system at the cellular level.

No studies on the neurological modulatory effects of this compound in cellular systems have been found in the public domain.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Strategies for Complex Analogs

Key areas for development include:

Catalytic Systems: The exploration of novel catalysts could enable more selective and efficient reactions, reducing the need for protecting groups and minimizing waste. This includes the design of chiral catalysts to produce enantiomerically pure compounds, which is often crucial for therapeutic efficacy.

Domino Reactions: Designing domino or cascade reactions, where multiple chemical transformations occur in a single step, can significantly improve synthetic efficiency. mdpi.com For instance, a one-pot reaction that forms the cyclopentane (B165970) ring and introduces the amine and methoxyphenyl groups simultaneously would be a significant advancement.

Flow Chemistry and Microwave Irradiation: The use of modern technologies like flow chemistry and microwave-assisted synthesis can accelerate reaction times, improve yields, and allow for safer and more scalable production of analogs. mdpi.com

Identification of Undiscovered Biological Targets and Mechanisms of Action

While initial research may point towards certain biological activities, the full therapeutic potential of 1-(3-Methoxyphenyl)cyclopentanamine analogs is likely untapped. A crucial future direction is the systematic identification of new biological targets and the elucidation of their mechanisms of action.

Potential research avenues include:

Broad Biological Screening: Analogs can be tested against a wide array of biological targets, including enzymes, receptors, and ion channels, to uncover unexpected activities. nih.gov Related structures have shown potential as antitumor, antiviral, and anti-inflammatory agents. nih.govnih.gov

Phenotypic Screening: This approach involves testing compounds in cell-based or whole-organism models to identify a desired physiological effect without a preconceived target. This can lead to the discovery of first-in-class drugs with novel mechanisms.

Chemoproteomics: This technique can be used to identify the direct protein targets of a compound within a complex biological system, providing clear evidence of its mechanism of action.

Mechanism Elucidation: Once a target is identified, detailed studies are needed to understand how the compound interacts with it. For example, research could explore if analogs act as inhibitors, activators, or allosteric modulators. Studies on related compounds have investigated mechanisms like the induction of oxidative stress, mitochondrial damage, or the cleavage of specific proteins like PARP1. nih.gov

Integration of High-Throughput Screening and Computational Methods for Lead Optimization

To efficiently sift through numerous potential analogs and identify the most promising candidates for further development, the integration of high-throughput screening (HTS) and computational methods is essential. nih.govbath.ac.uk This combination accelerates the discovery process, reduces costs, and allows for a more rational approach to drug design. nih.gov

Future efforts in this area will likely involve:

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against a specific biological target. youtube.com Developing miniaturized and automated assays for the identified targets of this compound analogs will be crucial for efficient lead identification. nih.gov

High-Content Screening (HCS): Going beyond simple activity readouts, HCS uses automated microscopy and image analysis to assess a compound's effect on multiple cellular parameters, providing richer data on its mechanism of action and potential toxicity.

Computational Screening (In Silico Screening): Before synthesizing a large number of compounds, computational models can be used to predict their activity. nih.govnih.gov Techniques like molecular docking can simulate how a compound might bind to a protein target, while quantitative structure-activity relationship (QSAR) models can predict the activity of new analogs based on the properties of existing ones. nih.govnih.gov

Machine Learning and AI: The use of artificial intelligence and machine learning algorithms can analyze vast datasets from screening and computational studies to identify complex patterns and predict the properties of novel, un-synthesized molecules, guiding chemists to design the most promising candidates. uni-bonn.denih.gov

Exploration of Targeted Derivatization for Enhanced Selectivity and Potency

Once a lead compound with a desired biological activity is identified, the next step is to refine its structure to maximize its effectiveness and minimize off-target effects. Targeted derivatization involves making specific, rational modifications to the molecule's chemical structure to improve its properties.

Key strategies for the derivatization of this compound could include:

Structure-Activity Relationship (SAR) Studies: A systematic process of synthesizing and testing a series of related compounds to understand which parts of the molecule are essential for its activity. nih.gov This can guide further modifications. For example, altering the substitution pattern on the phenyl ring or changing the size of the cycloalkane ring could significantly impact potency.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can improve a compound's metabolic stability, solubility, or binding affinity without losing its primary biological activity.

Improving Selectivity: For many therapeutic applications, it is crucial that a drug interacts selectively with its intended target to avoid side effects. If a compound is found to interact with multiple targets, targeted modifications can be made to enhance its affinity for the desired target while reducing its affinity for others. nih.gov

Introduction of Functional Groups: Adding specific functional groups can be used to fine-tune the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile. For example, adding polar groups might improve solubility, while other modifications could block metabolic pathways to increase the compound's half-life in the body.

Q & A

Basic Research Questions

Q. What are the recommended synthesis strategies for 1-(3-Methoxyphenyl)cyclopentanamine, and how do structural features influence reaction pathways?

  • Methodology : A common approach involves constructing the cyclopentane ring via [2+2] cycloaddition or alkylation of a pre-functionalized benzene derivative. For example, the methoxyphenyl group can be introduced via Ullmann coupling or nucleophilic aromatic substitution, followed by amine functionalization using reductive amination or Gabriel synthesis. Key challenges include regioselectivity due to steric hindrance from the cyclopentane ring and oxidation sensitivity of the methoxy group. Purification often requires column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) .
  • Data Consideration : Compare yields from different catalysts (e.g., Pd vs. Cu) and monitor by NMR for regiochemical confirmation.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Despite limited hazard data for the specific compound, apply general amine-handling precautions:

  • Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation .
  • Store under inert gas (N₂/Ar) at 2–8°C in sealed containers to prevent degradation .
  • In case of spills, neutralize with dilute acetic acid and adsorb with inert materials (e.g., vermiculite) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Purity : Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Confirm via melting point analysis if crystalline.
  • Structural Confirmation : Employ 1^1H/13^13C NMR to verify cyclopentane ring protons (δ 1.5–2.5 ppm) and methoxy singlet (δ ~3.8 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (theoretical: 191.13 g/mol) .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopentane ring influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : Compare reaction rates with analogous cyclopropane or cyclohexane derivatives (e.g., 1-(3-Methoxyphenyl)cyclopropanamine). Use DFT calculations to map electron density around the amine group and predict sites for electrophilic attack. Experimental validation via Suzuki-Miyaura coupling with aryl halides can highlight steric limitations .
  • Data Analysis : Tabulate turnover frequencies (TOF) and activation energies (Eₐ) for different ring systems.

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Assay Optimization : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
  • Orthogonal Assays : Combine enzyme inhibition assays (e.g., fluorescence-based) with SPR binding studies to confirm target engagement.
  • Purity Verification : Contradictions may arise from impurities; validate via LC-MS and quantify bioactive impurities (e.g., oxidized byproducts) .

Q. How can computational modeling predict the metabolic stability of this compound?

  • Methodology : Use in silico tools (e.g., SwissADME, MetaCore) to:

  • Predict cytochrome P450 metabolism sites (likely at the methoxy group or cyclopentane ring).
  • Compare with experimental microsomal stability data (human/rat liver microsomes) and adjust logP values (calculated ~2.1) to improve bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.